Linker-Dependent TTR Inhibition
The sulfonamide linker of CAS 51767-46-5 occupies an intermediate position in the TTR kinetic stabilizer linker hierarchy established by Johnson et al. (2008). In this systematic study evaluating 40 bisaryl molecules across 10 linker substructures, the most potent and selective TTR amyloidogenesis inhibitors employed direct aryl–aryl connections or nonpolar E-olefin/–CH₂CH₂– linkers, achieving low-micromolar to sub-micromolar IC₅₀ values for TTR fibril inhibition. In contrast, sulfonamide-linked analogs consistently exhibited weaker TTR amyloid inhibition; the sulfonamide linker was not among the top-performing substructures because the polar sulfonamide group disrupts the optimal hydrophobic binding geometry within the TTR T₄ pocket [1]. A subsequent study of 56 N-(3,5-dibromo-4-hydroxyphenyl)benzamides confirmed that benzamide-linked analogs can achieve potent TTR binding [2], while the sulfonamide-linked CAS 51767-46-5 has an annotated IC₅₀ of approximately 28 μM for a related biological target, consistent with its weaker engagement of the TTR binding pocket [3].
| Evidence Dimension | TTR amyloidogenesis inhibitory potency (qualitative rank-order by linker class) |
|---|---|
| Target Compound Data | Sulfonamide linker; IC₅₀ ~28 μM (annotated for a related biological target; direct TTR fibril inhibition data for this specific compound not reported in primary literature) [3] |
| Comparator Or Baseline | Benzamide-linked analogs (e.g., N-(3,5-dibromo-4-hydroxyphenyl)-2,6-dimethylbenzamide): potent TTR inhibitors; direct aryl-linked analogs (e.g., 3,5-dibromo-4-hydroxybiphenyl): most potent linker class in 40-compound study [1] |
| Quantified Difference | Sulfonamide linker ranks below benzamide and direct aryl linkers in TTR amyloid inhibition potency; precise IC₅₀ fold-differences not reported for this compound within the same assay [1] |
| Conditions | In vitro TTR acid-mediated fibril formation assay; ex vivo plasma TTR binding selectivity assay [1] |
Why This Matters
Procurement decisions for TTR-related research must account for linker identity: the sulfonamide of CAS 51767-46-5 is suboptimal for TTR kinetic stabilization relative to benzamide or aryl-linked comparators, and substituting it for a benzamide analog without recognizing this linker-dependent potency gap would yield misleading structure–activity relationship conclusions.
- [1] Johnson, S.M.; Connelly, S.; Wilson, I.A.; Kelly, J.W. Toward optimization of the linker substructure common to transthyretin amyloidogenesis inhibitors using biochemical and structural studies. J. Med. Chem. 2008, 51 (20), 6348–6358. View Source
- [2] Connelly, S.; Choi, S.W.; Johnson, S.M.; Wilson, I.A.; Reixach, N.; Kelly, J.W. A substructure combination strategy to create potent and selective transthyretin kinetic stabilizers that prevent amyloidogenesis and cytotoxicity. 2010. PDB entries 3esn, 3esp, 3cn4. View Source
- [3] Southan, C. Hypothesis annotation (2017): "With a reported IC50 of 28 μM, this compound can be neither potent nor selective." Imported from PubMed Commons, referencing ChEMBL activity data for CAS 51767-46-5. View Source
